molecular formula C16H21Cl2N5O2 B12357191 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide

Cat. No.: B12357191
M. Wt: 386.3 g/mol
InChI Key: POHVHVZXJUDIIE-UHFFFAOYSA-N
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Description

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound belongs to the class of pyrazoles and is characterized by the presence of a dichlorobenzoyl group, a piperidinyl group, and a pyrazolidine carboxamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with piperidin-4-ylpyrazolidine-3-carboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antineoplastic agent due to its ability to inhibit cyclin-dependent kinases.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide involves the inhibition of cyclin-dependent kinases (CDKs). This compound binds to the active site of CDKs, preventing their interaction with substrates and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer research, where CDK inhibition can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-pyrazole-3-carboxamide
  • 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide

Uniqueness

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs sets it apart from other similar compounds, making it a valuable tool in cancer research .

Properties

Molecular Formula

C16H21Cl2N5O2

Molecular Weight

386.3 g/mol

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide

InChI

InChI=1S/C16H21Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,9,12,14,19-20,23H,4-8H2,(H,21,25)(H,22,24)

InChI Key

POHVHVZXJUDIIE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2C(CNN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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